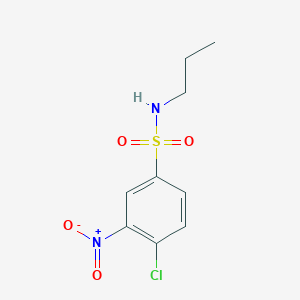

4-chloro-3-nitro-N-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-nitro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c1-2-5-11-17(15,16)7-3-4-8(10)9(6-7)12(13)14/h3-4,6,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVAAFDSZVYNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304706 | |

| Record name | 4-chloro-3-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43041-68-5 | |

| Record name | 4-Chloro-3-nitro-N-propylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43041-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 166882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043041685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC166882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-3-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The key intermediate for preparing 4-chloro-3-nitro-N-propylbenzenesulfonamide is 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is synthesized via direct chlorsulfonation of ortho-chloronitrobenzene using chlorsulfonic acid.

- Reactants: ortho-chloro-nitrobenzene and chlorsulfonic acid

- Molar ratio: 1 mol ortho-chloro-nitrobenzene to 2–6 mols chlorsulfonic acid

- Temperature profile: Initiate at ~100 °C, then stepwise increase to 110–130 °C

- Reaction time: Approximately 6–10 hours until hydrogen chloride evolution ceases

- Workup: The reaction mixture is poured into crushed ice and water, causing precipitation of the sulfonyl chloride as fine waxy granules. These are filtered, washed with ice water, neutralized with sodium bicarbonate, and filtered again to obtain a high-purity product.

- Yield: Over 90% of theoretical yield with high purity

This improved process offers better yield and purity compared to older two-step methods involving sulfonation followed by chlorination with phosphorus pentachloride.

Conversion of 4-Chloro-3-nitrobenzenesulfonyl Chloride to this compound

The synthesis of this compound proceeds by reacting the sulfonyl chloride intermediate with propylamine.

- Reactants: 4-chloro-3-nitrobenzenesulfonyl chloride and propylamine

- Solvent: Organic solvents such as dioxane or aqueous media can be employed depending on desired purity and yield

- Reaction conditions: The sulfonyl chloride is slowly added to a cooled solution of propylamine under stirring to control exothermicity.

- Temperature: Usually maintained at ambient to slightly elevated temperatures to promote efficient amide formation without decomposition

- Workup: The reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by purification steps such as recrystallization.

This method is widely accepted for sulfonamide preparation due to its straightforwardness and reliability.

Summary Table of Preparation Steps

Research Findings and Notes on Preparation

- The direct chlorsulfonation method for the sulfonyl chloride intermediate is superior to older two-step sulfonation-chlorination methods in terms of yield and purity, which is critical for downstream sulfonamide synthesis.

- The sulfonamide formation by nucleophilic substitution of the sulfonyl chloride with propylamine is a well-established reaction, generally proceeding smoothly under mild conditions without requiring catalysts.

- Purification steps such as neutralization and washing are important to remove residual acid and by-products, ensuring the final compound’s suitability for research applications.

- The molecular weight of this compound is approximately 278.71 g/mol, with the molecular formula C9H11ClN2O4S, which is useful for stoichiometric calculations during synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Reduction: Formation of 4-chloro-3-amino-N-propylbenzenesulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides, including 4-chloro-3-nitro-N-propylbenzenesulfonamide, are known for their antimicrobial properties. They function by inhibiting bacterial folate synthesis, making them valuable in treating bacterial infections. Research indicates that modifications to the sulfonamide structure can enhance potency against specific pathogens.

Potential as a Ribonucleotide Reductase Inhibitor

Recent studies have highlighted the potential of certain sulfonamide derivatives in inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. This suggests a possible application in cancer therapy, where targeting proliferative cells is essential .

Precursor in Organic Synthesis

The compound serves as a precursor for synthesizing various organic molecules. For instance, it has been utilized in the preparation of chromeno[3,4-b]pyrrol-4(3H)-ones through base-mediated reductive coupling reactions. This highlights its utility in constructing complex molecular architectures .

Industrial Applications

Dyes and Pigments

this compound is an intermediate in the production of certain dyes, particularly diphenylamine-based colorants. Its role as a building block in dye synthesis underscores its importance in the textile and coatings industries .

Toxicological Considerations

While exploring applications, it is crucial to note the potential hazards associated with this compound. The compound is classified as a skin and eye irritant and may pose respiratory risks upon exposure . Understanding these safety implications is essential for researchers and industrial users.

Case Study 1: Antimicrobial Efficacy

A study conducted on modified sulfonamides demonstrated enhanced antimicrobial activity against resistant strains of bacteria. The research focused on structural modifications of this compound to improve efficacy while minimizing side effects.

Case Study 2: HPLC Method Development

In developing an HPLC method for analyzing this compound, researchers optimized parameters such as particle size and mobile phase composition to achieve rapid separation with high resolution. This method has since been adopted for routine quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For example, similar compounds have been shown to act as open-channel blockers of potassium channels, such as KV3.1 channels. This blocking action is reversible and use-dependent, suggesting that the compound binds to the open conformation of the channel, thereby inhibiting ion flow . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

4-Chloro-3-nitrobenzenesulfonamide (CAS 97-16-5)

- Structure : Lacks the N-propyl group; the sulfonamide nitrogen is bonded only to hydrogen.

- Properties :

- Applications : Primarily used as a synthetic intermediate rather than a bioactive molecule .

4-Chloro-N-(3-methoxypropyl)benzenesulfonamide (CAS 349098-54-0)

- Structure : Features a methoxypropyl (-OCH₂CH₂CH₃) group instead of a simple propyl.

- Properties: Increased solubility in polar solvents due to the methoxy group. Potential for hydrogen bonding via the ether oxygen, altering intermolecular interactions .

Variations in Aromatic Substituents

4-Chloro-N-(3-chlorophenyl)benzenesulfonamide

- Structure : Contains a 3-chlorophenyl group attached to the sulfonamide nitrogen.

- Properties :

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : Incorporates a pyrazole ring with a 4-chlorophenyl substituent.

Comparative Data Table

Key Research Findings

Reactivity Trends :

Crystallographic Insights :

Biological Relevance :

- Sulfonamides with N-alkyl chains show improved pharmacokinetic profiles compared to N-H analogs, as seen in antimicrobial and anti-inflammatory agents .

Biological Activity

4-Chloro-3-nitro-N-propylbenzenesulfonamide is an organic compound characterized by its molecular formula . It features a chloro group at the 4-position, a nitro group at the 3-position, and a propyl group attached to the nitrogen atom of the sulfonamide moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Structure and Reactivity

The presence of the chloro and nitro groups contributes to the compound's reactivity. It can undergo various chemical reactions, such as:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles (e.g., amines).

- Reduction : The nitro group can be converted to an amino group.

- Oxidation : The sulfonamide group can be oxidized to form sulfonic acid derivatives.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. Similar compounds have been shown to act as open-channel blockers of potassium channels (e.g., KV3.1), suggesting that this compound may inhibit ion flow by binding to the open conformation of these channels.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent has been explored in several studies, highlighting its potential use in treating infections caused by bacteria and fungi.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to the regulation of cell growth and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

- Cancer Cell Lines : In vitro tests on breast cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis, with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-3-nitro-N-butylbenzenesulfonamide | Structure | Similar antimicrobial activity but less potent than propyl derivative. |

| 4-Chloro-3-nitrobenzenesulfonamide | Structure | Lacks propyl group; reduced hydrophobicity may affect membrane permeability. |

| 4-Chloro-3-nitrosulfonyl chloride | Structure | More reactive; used in different synthetic applications but not extensively studied for biological activity. |

Scientific Research

This compound serves as an intermediate in organic synthesis and is used in biochemical studies to probe enzyme activities and protein interactions. Its unique structural features make it a valuable tool in medicinal chemistry research.

Industrial Applications

This compound is utilized in developing specialty chemicals and materials due to its distinct chemical properties, which allow it to participate in various synthetic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-chloro-3-nitro-N-propylbenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzene ring. A common route involves:

Sulfonation : Introducing the sulfonyl chloride group to 4-chloronitrobenzene using chlorosulfonic acid under controlled temperature (0–5°C) .

Amidation : Reacting the sulfonyl chloride intermediate with propylamine in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., pyridine) to form the sulfonamide .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Yields may vary due to competing hydrolysis of the sulfonyl chloride; anhydrous conditions are critical.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the propyl chain (δ 0.8–1.6 ppm for CH3 and CH2 groups) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C9H11ClN2O4S (calc. ~302.7 g/mol).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in a fume hood due to potential release of HCl or NOx gases during synthesis .

- Storage : Keep in a dry, cool environment (<4°C) to prevent decomposition. Refer to GBZ 2.1-2007 workplace safety standards for sulfonamides .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the sulfonamide’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- The nitro group at position 3 is a strong electron-withdrawing group (EWG), which deactivates the benzene ring and directs electrophilic attacks to the para position relative to the sulfonamide. The chloro group at position 4 further enhances this deactivation, reducing reactivity in SNAr reactions. Computational studies (e.g., DFT calculations) can map electron density distribution to predict regioselectivity .

- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., nitro → H). Use kinetic assays (UV-Vis or HPLC) to quantify activation barriers .

Q. What strategies mitigate crystallization challenges for sulfonamide derivatives like this compound?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or acetone/water) to induce slow crystallization.

- Temperature Gradients : Gradual cooling from reflux temperature improves crystal lattice formation.

- Structural Insights : X-ray crystallography (as in ) reveals that bulky substituents (e.g., propyl) may disrupt packing, necessitating seeding or additives like crown ethers.

Q. How can computational tools optimize reaction conditions for functionalizing this sulfonamide?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to simulate transition states for sulfonamide bond formation. Predict optimal solvents (dielectric constant) and catalysts (e.g., DMAP) .

- Machine Learning : Train models on existing sulfonamide reaction datasets to recommend temperature, stoichiometry, and solvent ratios. ICReDD’s workflow exemplifies this approach .

Data Contradiction and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?

- Resolution Strategy :

- Standardized Assays : Measure solubility in DMSO, MeOH, and water using gravimetric or UV-Vis methods.

- Controlled Variables : Ensure consistent purity (HPLC ≥98%), temperature (25°C), and agitation.

- Cross-Reference : Compare results with structurally similar compounds (e.g., ’s analog with methyl groups shows reduced polarity).

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C9H11ClN2O4S | |

| Molecular Weight | ~302.7 g/mol | |

| Melting Point | 145–148°C (predicted) | |

| LogP (Partition Coeff.) | 2.8 (estimated via ChemAxon) |

Table 2 : Common Synthetic Byproducts and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.